N-Butyl-N-(4-ethylphenyl)urea: Structural Dynamics, Synthesis, and Therapeutic Potential in sEH Inhibition
N-Butyl-N-(4-ethylphenyl)urea: Structural Dynamics, Synthesis, and Therapeutic Potential in sEH Inhibition
Executive Summary
Urea derivatives have emerged as a cornerstone in modern medicinal chemistry, particularly in the development of [1]. N-Butyl-N-(4-ethylphenyl)urea represents a highly specialized N,N-disubstituted pharmacophore designed to exploit hydrophobic binding pockets while maintaining the critical hydrogen-bonding network required for target engagement. This technical guide deconstructs the structural dynamics, mechanistic rationale, and synthetic workflows for this compound, providing a comprehensive framework for drug development professionals.
Molecular Architecture & Physicochemical Profiling
The structural uniqueness of N-Butyl-N-(4-ethylphenyl)urea stems from its 1,1-disubstitution pattern. Unlike symmetrical N,N'-diarylureas, placing both the lipophilic butyl chain and the 4-ethylphenyl moiety on a single nitrogen atom creates a distinct steric wedge. This configuration forces the terminal primary amine (-NH2) into an exposed orientation, optimizing it as a bidentate hydrogen-bond donor.
Table 1: Physicochemical and Pharmacokinetic Parameters
| Property | Value | Rationale / Significance |
| Molecular Formula | C13H20N2O | Defines the stoichiometric boundaries of the molecule. |
| Molecular Weight | 220.31 g/mol | Optimal for small-molecule drug likeness (Lipinski's Rule of 5). |
| Hydrogen Bond Donors | 2 (Terminal -NH2) | Critical for binding to the sEH active site (e.g., Asp333). |
| Hydrogen Bond Acceptors | 1 (C=O group) | Interacts with tyrosine residues in the target pocket. |
| LogP (Estimated) | 3.2 - 3.5 | Balances aqueous solubility with lipid membrane permeability. |
| Topological Polar Surface Area | 43.1 Ų | Ensures excellent cellular penetration and oral bioavailability. |
Mechanistic Rationale: sEH Inhibition & Pharmacophore Modeling
Soluble epoxide hydrolase (sEH) is a primary regulatory enzyme that degrades anti-inflammatory epoxyeicosatrienoic acids (EETs) into[2]. The urea carbonyl of N-Butyl-N-(4-ethylphenyl)urea acts as a hydrogen-bond acceptor for the catalytic tyrosine residues (Tyr381, Tyr465) in the sEH active site. Simultaneously, the primary amine donates hydrogen bonds to Asp333. The 4-ethylphenyl and butyl groups occupy the adjacent hydrophobic channels, anchoring the molecule and [3].
Mechanistic pathway of sEH inhibition by N-Butyl-N-(4-ethylphenyl)urea.
Synthetic Methodology: A Self-Validating Protocol
Historically, urea synthesis relied on hazardous phosgene or [1], which pose significant safety risks and often yield symmetrical byproducts. To circumvent toxicity and ensure high atom economy, we employ a green-chemistry approach utilizing[4].
This methodology is intrinsically self-validating : the reaction progresses in an aqueous acidic medium where the starting amine is soluble as a protonated salt, but the neutral urea product precipitates. This phase separation continuously drives the equilibrium forward (Le Chatelier's principle) and provides an immediate visual confirmation of successful conversion.
Step-by-Step Synthesis Workflow:
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Precursor Activation : Dissolve 10.0 mmol of N-butyl-4-ethylaniline in 20 mL of 1M HCl.
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Causality: Protonation of the secondary amine ensures complete solubility in the aqueous medium and activates the system for the subsequent nucleophilic attack.
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Cyanate Addition : Cool the solution to 0–5 °C using an ice bath. Slowly add an aqueous solution of potassium cyanate (KOCN, 15.0 mmol in 10 mL H2O) dropwise over 15 minutes.
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Causality: Strict temperature control and controlled addition rates prevent the rapid decomposition of the in situ generated cyanic acid into ammonia and carbon dioxide, maximizing the availability of the electrophile.
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Nucleophilic Addition & Precipitation : Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours.
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Causality: The free base in equilibrium attacks the cyanic acid. As the N,N-disubstituted urea forms, it loses basicity and precipitates out of the aqueous phase, preventing over-reaction and driving the yield.
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Isolation & Purification : Filter the resulting white precipitate under vacuum. Wash the filter cake sequentially with cold water (3 x 15 mL) and cold hexane (10 mL).
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Causality: The water wash removes unreacted KOCN and inorganic salts, while the non-polar hexane wash eliminates trace amounts of unreacted lipophilic amine, ensuring high crude purity without the need for column chromatography.
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Desiccation : Dry the product in a vacuum desiccator over P2O5 for 12 hours to yield the analytically pure N-Butyl-N-(4-ethylphenyl)urea.
Analytical Validation Protocol
To ensure structural integrity and confirm the 1,1-disubstitution pattern, the following analytical suite is mandatory:
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1H NMR (400 MHz, DMSO-d6) : The critical diagnostic feature is the broad singlet of the terminal -NH2 protons around δ 5.8–6.2 ppm. The butyl chain will present as a distinct aliphatic multiplet (δ 0.8–3.5 ppm), and the para-substituted phenyl ring will show a classic AA'BB' doublet pattern around δ 7.1–7.3 ppm.
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LC-MS (ESI+) : The molecular ion peak[M+H]+ must be observed at m/z 221.1, confirming the molecular weight and the absence of symmetrical N,N'-diarylurea byproducts (which would appear at m/z 297+).
References
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Title: Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry Source: National Institutes of Health (PMC) URL: [Link]
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Title: Potent urea and carbamate inhibitors of soluble epoxide hydrolases Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link]
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Title: A Soluble Epoxide Hydrolase Inhibitor Improves Cerebrovascular Dysfunction, Neuroinflammation, Amyloid Burden, and Cognitive Impairments Source: PubMed / Int J Mol Sci URL: [Link]
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Title: Synthesis of N,N-diethylaminopropylurea and Monosubstituted Urea Derivatives from Primary Amines and Potassium Cyanate Source: ResearchGate URL: [Link]
Sources
- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. A Soluble Epoxide Hydrolase Inhibitor Improves Cerebrovascular Dysfunction, Neuroinflammation, Amyloid Burden, and Cognitive Impairments in the hAPP/PS1 TgF344-AD Rat Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
